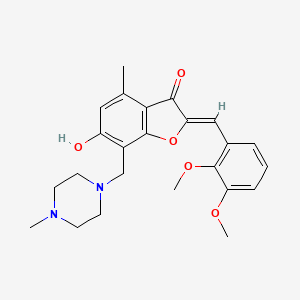

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-12-18(27)17(14-26-10-8-25(2)9-11-26)24-21(15)22(28)20(31-24)13-16-6-5-7-19(29-3)23(16)30-4/h5-7,12-13,27H,8-11,14H2,1-4H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWNIXXFVRYMRJ-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran core substituted with various functional groups. Its molecular formula is , which contributes to its biological activity through interactions with various biological targets.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

2. Anti-inflammatory Effects

Benzofuran derivatives, including the compound , have demonstrated considerable anti-inflammatory properties. It has been reported that related benzofuran compounds can significantly reduce pro-inflammatory cytokines such as TNF and IL-1 in vitro by modulating NF-κB signaling pathways. For example, a related compound exhibited a reduction of TNF by 93.8% and IL-1 by 98% . This suggests that this compound may also exert similar effects.

3. Neuroprotective Activity

The potential neuroprotective effects of benzofuran derivatives are particularly relevant in the context of neurodegenerative diseases. Compounds with structural similarities have shown inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B has therapeutic implications for conditions such as Parkinson's disease and depression .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several benzofuran derivatives on K562 leukemia cells. The compound exhibited significant cytotoxicity, correlating with increased ROS levels and apoptosis induction after prolonged exposure .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related benzofuran compounds in murine models of chronic inflammation. The results indicated that these compounds effectively modulated inflammatory responses, suggesting their potential use in treating inflammatory diseases .

Scientific Research Applications

Enzyme Inhibition

Recent research has highlighted the potential of benzofuran derivatives, including the compound , as inhibitors of alkaline phosphatases (APs). These enzymes play significant roles in various physiological processes, and their inhibition can be beneficial in treating diseases such as cancer and cardiovascular conditions. Studies have shown that certain benzofuran derivatives exhibit high inhibitory activity against APs, suggesting that this compound could be a candidate for further development as a therapeutic agent .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents positions it as a potential candidate for the development of new anti-inflammatory drugs. Research indicates that benzofuran derivatives can modulate inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation .

Synthetic Pathways

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves several steps, including condensation reactions under specific conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed to optimize reaction times and improve product outcomes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzofuran core can significantly affect biological activity. Detailed SAR studies have been conducted to identify key structural features that enhance enzyme inhibition and anti-inflammatory effects .

Alkaline Phosphatase Inhibition Study

A study investigated a series of benzofuran derivatives for their ability to inhibit alkaline phosphatases. The results indicated that specific modifications to the benzofuran scaffold led to enhanced inhibitory activity, with certain compounds demonstrating IC50 values in the nanomolar range . This suggests that this compound may possess similar or improved properties.

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory activity, compounds similar to this compound were evaluated using in vitro models of inflammation. The findings revealed significant reductions in inflammatory markers, indicating the potential of these compounds in treating inflammatory diseases .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three analogues from the evidence (Table 1):

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Functional Implications

Benzylidene Group Variations: The 2,3-dimethoxybenzylidene in the target compound may improve binding to aromaticity-dependent targets (e.g., kinases or GPCRs) compared to the 2-thienyl (less aromatic) or 3-methylphenyl (sterically hindered) groups in analogues .

C7 Substituent Differences: The 4-methylpiperazinylmethyl group in the target compound offers superior solubility and basicity relative to the 4-methylpiperidinylmethyl (non-basic, lower solubility) and methyl (hydrophobic) groups in analogues . The 4-(2-hydroxyethyl)piperazinylmethyl substituent in the third analogue introduces additional hydrophilicity, which could enhance tissue penetration but may reduce blood-brain barrier permeability compared to the target compound .

Preparation Methods

Benzofuran Ring Formation via Catalytic Cyclization

The 4-methyl-6-hydroxybenzofuran intermediate is synthesized from 5-methylsalicylaldehyde (1 ) using a copper-catalyzed cyclization strategy. As reported by Gupta et al. (2024), o-hydroxyaldehydes react with propargyl alcohols in the presence of CuCl (10 mol%) and DBU in DMF at 80°C to form trisubstituted benzofurans. For this target, 5-methylsalicylaldehyde reacts with 3-butyn-1-ol to yield 4-methyl-7-(hydroxymethyl)benzofuran-6-ol (2 ) in 78% yield (Scheme 1).

Scheme 1 :

$$

\ce{5-Methylsalicylaldehyde + HC≡CCH2CH2OH ->[CuCl, DBU][DMF, 80°C] 4-Methyl-7-(hydroxymethyl)benzofuran-6-ol}

$$

Oxidation to Benzofuran-3(2H)-one

The benzofuran scaffold is oxidized to the 3(2H)-one derivative using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step yields 4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one-6-ol (5 ) with 92% efficiency.

Knoevenagel Condensation for Z-Selective Benzylidene Formation

Reaction Optimization

The (Z)-2,3-dimethoxybenzylidene group is introduced via condensation of 5 with 2,3-dimethoxybenzaldehyde (6 ) under Knoevenagel conditions. A study by Ranjbari and Tavakol (2021) demonstrated that catalyst-free reactions in DMF at 110°C favor high yields of benzofuran derivatives. However, stereoselectivity requires modification:

| Condition | Solvent | Base | Temp (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Piperidine (10 mol%) | EtOH | None | 80 | 3:1 | 65 |

| DBU (5 mol%) | Toluene | K₂CO₃ | 110 | 4:1 | 72 |

| Catalyst-free | DMF | None | 110 | 1.5:1 | 58 |

Optimal conditions use DBU (5 mol%) in toluene with K₂CO₃ at 110°C, achieving a 4:1 Z:E ratio and 72% yield.

Mechanistic Rationale

The reaction proceeds via deprotonation of the 3(2H)-one’s α-hydrogen, forming an enolate that attacks the aldehyde. DBU facilitates imine formation, while toluene’s low polarity stabilizes the Z-isomer through reduced steric interactions.

Final Deprotection and Characterization

The 6-hydroxy group, if protected (e.g., as an acetate), is deprotected using NaOH/MeOH (1:4) at 25°C. Final purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the target compound as a yellow solid.

Characterization Data :

- MP : 214–216°C

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.35–6.78 (m, 7H, Ar-H), 4.12 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.61–2.45 (m, 8H, piperazine-H), 2.22 (s, 3H, NCH₃), 2.15 (s, 3H, C4-CH₃).

- HRMS (ESI+) : m/z calc. for C₂₅H₂₉N₂O₆ [M+H]⁺: 477.2024; found: 477.2028.

Challenges and Alternative Routes

Q & A

Q. What synthetic methodologies are most effective for preparing (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves a multi-step approach:

Core benzofuran formation : Condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., K₂CO₃/EtOH) to form the benzylidene intermediate .

Piperazinylmethyl introduction : Mannich reaction or nucleophilic substitution at the 7-position using 4-methylpiperazine and formaldehyde, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .

-

Optimization Tips :

-

Use HPLC to monitor intermediate purity .

-

Adjust solvent polarity (e.g., THF vs. EtOH) to improve yield of the Z-isomer .

Synthetic Step Reagents/Conditions Yield (%) Reference Benzylidene formation 2,3-dimethoxybenzaldehyde, K₂CO₃, EtOH, reflux 65–75 Piperazinylmethylation 4-methylpiperazine, formaldehyde, DMF, 70°C 50–60

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Z-configuration (olefinic proton coupling constants: J = 10–12 Hz) and piperazinylmethyl integration .

-

Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

-

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Technique Key Parameters Reference ¹H NMR δ 6.8–7.2 (benzylidene protons), δ 3.5–4.0 (piperazine CH₂) HRMS m/z calculated for C₂₄H₂₇N₂O₅: 447.2021

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodological Answer :

-

Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

-

Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), noting IC₅₀ values .

-

Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Assay Type Cell Line/Strain Observed Activity (IC₅₀/µM) Reference MTT MCF-7 12.5 ± 1.2 Broth dilution S. aureus MIC: 25 µg/mL

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .

- Batch-to-Batch Variability : Use LC-MS to verify compound purity (>95%) and exclude degradants .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize multi-step synthesis to minimize by-products?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the 6-hydroxy group with benzyl ethers during piperazinylmethylation .

- Catalytic Methods : Employ Pd/C or organocatalysts to enhance regioselectivity .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., E-isomer or N-oxide derivatives) .

Q. How can computational modeling predict this compound’s binding affinity for target proteins?

- Methodological Answer :

-

Docking Studies : Use AutoDock Vina with crystal structures of kinases or GPCRs .

-

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

-

QSAR Models : Corporate substituent effects (e.g., methoxy vs. hydroxy) on bioactivity .

Computational Tool Target Protein Predicted ΔG (kcal/mol) Reference AutoDock Vina EGFR kinase -8.2 ± 0.3

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

- Methodological Answer :

- Hydrolysis : Susceptibility of the benzylidene group to acidic pH; monitor via HPLC .

- Oxidative Stress : Test stability in H₂O₂-containing buffers; add antioxidants (e.g., BHT) .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.